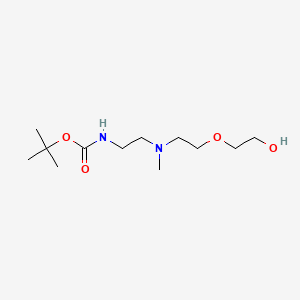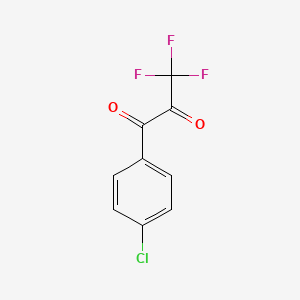
2-(Bromomethyl)-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are substituted with bromomethyl and chloro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chlorophenol typically involves the bromination of 6-chlorophenol. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone or dichloromethane and maintaining a constant temperature are crucial for the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-6-chlorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-6-chlorophenol.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-chlorophenol involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .
Similar Compounds:
- 2-(Bromomethyl)phenol
- 6-Chloro-2-methylphenol
- 2-(Chloromethyl)-6-bromophenol
Comparison: this compound is unique due to the presence of both bromomethyl and chloro substituents on the phenol ring. This dual substitution pattern imparts distinct reactivity and properties compared to similar compounds. For instance, 2-(Bromomethyl)phenol lacks the chloro group, which can significantly alter its chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H6BrClO |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
Clé InChI |
ZTOFKYCUSGQZDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)

